molecular formula C14H10FN3O3 B2785422 2-(4-fluorophenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 899731-86-3

2-(4-fluorophenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2785422
CAS RN: 899731-86-3
M. Wt: 287.25
InChI Key: ZRTREYJFKPCQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a member of the oxadiazole family of compounds and has been shown to possess a range of biological activities. In

Scientific Research Applications

Electrocatalytic Biomass Conversion

This compound plays a role in the electrocatalytic conversion of biomass-derived furan compounds . It’s involved in transforming renewable biomass into value-added chemicals, addressing energy crises and reducing environmental pollution . The electrocatalytic process aims to enhance the selectivity and efficiency of converting furan compounds, which are crucial for large-scale industrial applications.

Drug Discovery and Development

The furan and oxadiazole moieties present in the compound are significant in drug discovery . They are part of a privileged structural motif found in natural products and drug candidates, particularly in the synthesis of naphtho[2,3-b]furan-4,9-diones, which exhibit various biological activities including antitumor and antiviral properties . This compound’s structure could be pivotal in developing new pharmacologically active agents.

Green Chemistry Applications

In the realm of green chemistry , this compound contributes to environmentally friendly synthesis methods. Its structure allows for excellent regioselectivity and functional group tolerance, making it a valuable scaffold for creating diverse chemical structures through reactions like visible-light-mediated [3+2] cycloaddition .

Inhibition of Cellular Processes

The compound has been identified as an inhibitor in cellular processes, particularly in the inhibition of IκBα ubiquitination . This inhibition is crucial for preventing the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This application is significant in the study of inflammatory responses and cancer.

Catalysis

The compound’s structure is conducive to catalytic applications , particularly in reactions involving furan compounds. It may act as a catalyst or a part of a catalyst system in disproportionation reactions or other transformations that are key to creating more efficient and selective industrial processes .

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3/c15-10-5-3-9(4-6-10)8-12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTREYJFKPCQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

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